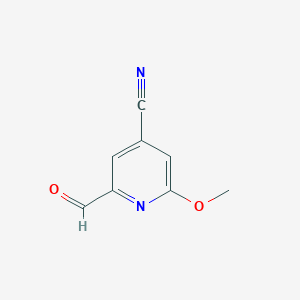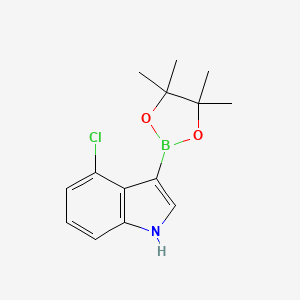
2-Formyl-6-methoxyisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-6-methoxyisonicotinonitrile is an organic compound with the molecular formula C8H6N2O2 It is a derivative of isonicotinonitrile, featuring a formyl group at the 2-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-methoxyisonicotinonitrile typically involves the formylation of 6-methoxyisonicotinonitrile. One common method is the Vilsmeier-Haack reaction, where 6-methoxyisonicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-6-methoxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 2-Carboxy-6-methoxyisonicotinonitrile.
Reduction: 2-Hydroxymethyl-6-methoxyisonicotinonitrile.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Formyl-6-methoxyisonicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It can be used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxyisonicotinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and methoxy groups can interact with various molecular targets, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
2-Formylisonicotinonitrile: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxyisonicotinonitrile:
2-Formyl-4-methoxyisonicotinonitrile: The position of the methoxy group is different, which can alter its chemical properties and reactivity.
Uniqueness: 2-Formyl-6-methoxyisonicotinonitrile is unique due to the specific positioning of the formyl and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields of research and industry.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-formyl-6-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-12-8-3-6(4-9)2-7(5-11)10-8/h2-3,5H,1H3 |
InChI Key |
PGBOYMOQRQVRHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















